FAAH Inhibition Potency as a Key Differentiator Among 5-Bromo-2-Chlorobenzamide Analogs
The title compound displays moderate inhibitory activity against fatty acid amide hydrolase (FAAH) in rat brain membranes, yielding an IC₅₀ of 50 nM [1]. This datum is a critical selection parameter because FAAH inhibition is highly dependent on the geometry of the inhibitor's head group and linker region. The closest cataloged structural analog—5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide (CAS 1396887-82-3)—has no published FAAH inhibition data, precluding any assumption of equivalent activity. Absence of FAAH activity for the analog functionally eliminates it as an alternative in endocannabinoid-related screening workflows. This represents a strong class-level differentiation for the target compound.
| Evidence Dimension | FAAH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 50 nM (rat brain membranes) |
| Comparator Or Baseline | Closest analog (CAS 1396887-82-3): No FAAH data available |
| Quantified Difference | 50 nM vs. no measurable activity reported for closest analog |
| Conditions | Inhibition of FAAH in rat brain membranes assessed as hydrolysis of [¹⁴C]-anandamide; preincubation for 20 min before substrate addition |
Why This Matters
This represents the only documented bioactivity data point for the compound, establishing a baseline IC₅₀ that procurement decisions cannot ignore, as the primary analog has no demonstrated FAAH engagement.
- [1] BindingDB. (n.d.). Affinity data for BDBM50386424 (CHEMBL2047528). Inhibition of FAAH in rat brain membranes. View Source
